molecular formula C18H18O4 B5700987 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No. B5700987
M. Wt: 298.3 g/mol
InChI Key: LLJHELDPWMASBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, also known as BMIPP, is a synthetic compound that belongs to the class of chromones. BMIPP has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is not fully understood. It is believed that 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one selectively accumulates in myocardial cells due to its high affinity for the mitochondrial membrane. 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have several biochemical and physiological effects. In myocardial cells, 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one selectively accumulates in the mitochondria and is metabolized to a polar metabolite, which is excreted in the urine. In cancer cells, 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one induces apoptosis by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is its potential applications in cardiovascular imaging and cancer research. 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a selective tracer for myocardial cells and can be used for the diagnosis of myocardial infarction. 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has also been shown to induce apoptosis in cancer cells and can be used as a potential chemotherapeutic agent. However, one of the major limitations of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is its high cost of synthesis, which makes it difficult to use in large-scale experiments.

Future Directions

There are several future directions that can be explored in the field of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one research. One of the major areas of research is the development of more efficient synthesis methods for 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one. Another area of research is the identification of new potential applications of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one in scientific research. 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has already shown potential applications in cardiovascular imaging and cancer research, but there may be other areas where it can be used. Finally, further research is needed to fully understand the mechanism of action of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one and its biochemical and physiological effects.

Synthesis Methods

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can be synthesized using a multi-step process starting from 3,4-dimethoxybenzaldehyde. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with isopropyl magnesium bromide to form 3-isopropoxy-4,5-dimethoxybenzyl alcohol. The alcohol is then oxidized using Jones reagent to form the corresponding aldehyde, which is further condensed with 4-methylcoumarin in the presence of a base to yield 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one.

Scientific Research Applications

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. One of the major applications of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is in the field of cardiovascular imaging. 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to selectively accumulate in myocardial cells and can be used as a tracer for the diagnosis of myocardial infarction. 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has also been studied for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells and can be used as a potential chemotherapeutic agent.

properties

IUPAC Name

8-methoxy-4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-10(2)21-16-8-7-14-13-6-5-12(20-4)9-15(13)18(19)22-17(14)11(16)3/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJHELDPWMASBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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